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Introduction
Upadacitinib, marketed under the brand name Rinvoq, is a selective and reversible Janus

kinase (JAK) inhibitor, specifically targeting JAK1.[1][2] This targeted mechanism of action

makes it a significant therapeutic agent in the treatment of several autoimmune and

inflammatory diseases, including rheumatoid arthritis.[3][4] The intricate molecular architecture

of upadacitinib, featuring a tricyclic imidazopyrrolopyrazine core and a stereochemically defined

substituted pyrrolidine ring, necessitates a sophisticated and well-designed synthetic strategy.

[5] This in-depth technical guide provides a comprehensive overview of the convergent

synthesis pathway for upadacitinib hemihydrate, intended for researchers, scientists, and

drug development professionals. We will delve into the preparation of key fragments, their

strategic coupling, and the final elaboration to yield the active pharmaceutical ingredient,

emphasizing the chemical rationale behind the selected methodologies.

Strategic Overview: A Convergent Approach
The industrial synthesis of upadacitinib is a prime example of a convergent strategy, which

involves the independent synthesis of complex molecular fragments that are later combined to

form the final product. This approach offers several advantages over a linear synthesis,

including higher overall yields and greater flexibility in optimizing the synthesis of each

fragment. The synthesis of upadacitinib can be conceptually dissected into the preparation of

two key building blocks: the chiral (3S,4R)-3-ethyl-4-substituted-pyrrolidine fragment and the

5H-pyrrolo[2,3-b]pyrazine core. These fragments are then coupled, followed by the formation of

the imidazole ring and final installation of the 2,2,2-trifluoroethyl urea moiety.
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Caption: Convergent synthetic strategy for upadacitinib.

Part 1: Synthesis of the Chiral Pyrrolidine Fragment
The stereochemically defined (3S,4R)-4-ethylpyrrolidine-3-carboxylic acid derivative is a crucial

component of upadacitinib. The precise control of the two contiguous stereocenters is

paramount for the drug's biological activity. Two primary approaches have been developed for

its synthesis: classical resolution and, more efficiently, asymmetric hydrogenation.

Enantioselective Hydrogenation Route: A Modern
Approach
A scalable and highly efficient method to establish the desired stereochemistry involves an

enantioselective hydrogenation of a tetrasubstituted olefin.[5][6] This approach avoids the need

for chiral resolution, which is often less atom-economical.

A key intermediate for this route is a dihydropyrrole derivative, which can be prepared from a

1,3-dipolar cycloaddition followed by ester hydrolysis.[5] The critical step is the asymmetric

hydrogenation of the tetrasubstituted alkenyl acid.

Experimental Protocol: Asymmetric Hydrogenation
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Reaction Setup: A pressure reactor is charged with the tetrasubstituted alkenyl acid

substrate and a solution of the chiral catalyst, (S)-(SEGPHOS)Ru(OAc)₂, in a suitable

solvent such as methanol.

Hydrogenation: The reactor is pressurized with hydrogen gas (typically 50-100 psi) and

stirred at a controlled temperature (e.g., 50 °C) until the reaction is complete, as monitored

by techniques like HPLC.

Work-up and Isolation: Upon completion, the reactor is depressurized, and the solvent is

removed under reduced pressure. The resulting crude product, the cis-pyrrolidine carboxylic

acid, is then purified, often by crystallization, to yield the desired (3R,4S) isomer in high

enantiomeric excess (>98% ee).[5]

The choice of the (S)-SEGPHOS ligand is critical for achieving high enantioselectivity in this

hydrogenation. The C₂-symmetric bisphosphine ligand creates a chiral environment around the

ruthenium center, directing the hydrogenation to one face of the double bond.
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Caption: Enantioselective hydrogenation to form the chiral pyrrolidine core.

Part 2: Synthesis of the Pyrrolopyrazine Core
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The second key fragment is the 5H-pyrrolo[2,3-b]pyrazine core. A robust method for its

construction is the Larock indole synthesis.[3][7]

Experimental Protocol: Larock Indole Synthesis

Reaction Setup: A reaction vessel is charged with a dibromopyrazine, a suitable coupling

partner (e.g., an amine), a palladium catalyst (such as Pd(OAc)₂), a phosphine ligand (e.g.,

P(o-tolyl)₃), and a base (e.g., K₂CO₃) in an appropriate solvent like DMF.

Reaction Conditions: The mixture is heated to an elevated temperature (e.g., 100-120 °C)

and stirred until the reaction is complete.

Work-up and Protection: After cooling, the reaction is worked up by partitioning between an

organic solvent and water. The crude product is then protected, for example, with a tosyl

group, to increase its stability and facilitate subsequent reactions.[7] The tosyl protection is

typically achieved by reacting the pyrrolopyrazine with p-toluenesulfonyl chloride in the

presence of a base.

This palladium-catalyzed annulation provides an efficient route to the bicyclic pyrrolopyrazine

system.

Part 3: Fragment Coupling and Final Assembly
With both key fragments in hand, the next stage involves their coupling, followed by the

formation of the tricyclic core and the introduction of the urea side chain.

Coupling of the Fragments
The chiral pyrrolidine fragment, activated as an α-bromo ketone, is coupled with the protected

pyrrolopyrazine fragment.[7]

Experimental Protocol: Fragment Coupling

Activation of the Pyrrolidine: The carboxylic acid of the chiral pyrrolidine is converted to a

more reactive species, such as a sulfoxonium ylide, which is then treated with lithium

bromide under acidic conditions to generate the α-bromo ketone.[7]
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Coupling Reaction: The α-bromo ketone is then reacted with the tosyl-protected

pyrrolopyrazine in the presence of a base (e.g., cesium carbonate) in a solvent like DMF.

This nucleophilic substitution reaction joins the two fragments.[8]

Imidazole Ring Formation and Deprotection
The coupled intermediate undergoes a cyclization and dehydration reaction under mild

conditions to form the central imidazole ring, thus creating the tricyclic core of upadacitinib.[3]

[7] This is followed by the removal of the protecting groups.

Experimental Protocol: Cyclization and Deprotection

Cyclization/Dehydration: The coupled intermediate is treated with a dehydrating agent (e.g.,

trifluoroacetic anhydride and pyridine) in a solvent like acetonitrile at elevated temperatures

to promote the intramolecular cyclization and subsequent dehydration to form the imidazole

ring.[6]

Detosylation: The tosyl protecting group on the pyrrolopyrazine core is removed under basic

conditions.

Cbz Deprotection: The benzyloxycarbonyl (Cbz) protecting group on the pyrrolidine nitrogen

is removed by catalytic hydrogenation (e.g., using palladium hydroxide on carbon).[3]

Final Step: Urea Formation
The final step in the synthesis is the formation of the 2,2,2-trifluoroethyl urea moiety.

Experimental Protocol: Urea Formation

Activation: The deprotected secondary amine on the pyrrolidine ring is reacted with 1,1'-

carbonyldiimidazole (CDI) to form an activated imidazolide intermediate.

Urea Formation: This intermediate is then treated with 2,2,2-trifluoroethylamine to form the

final upadacitinib molecule.[3]

Hemihydrate Formation: The final product is crystallized from a mixture of an organic solvent

(e.g., ethyl acetate) and water to obtain the desired upadacitinib hemihydrate crystalline

form.[9]
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Caption: Final assembly of upadacitinib hemihydrate.

Quantitative Data Summary

Step
Key
Reagents/Cata
lysts

Typical Yield Purity Reference

Enantioselective

Hydrogenation

(S)-SEGPHOS-

Ru(OAc)₂
High >98% ee [5]

Larock Indole

Synthesis

Pd(OAc)₂, P(o-

tolyl)₃, K₂CO₃
Good >98% [3][7]

Imidazole

Cyclization/Dehy

dration

Trifluoroacetic

anhydride,

Pyridine

92% (for tricycle

formation)
High [3][7]

Final Urea

Formation

CDI, 2,2,2-

trifluoroethylamin

e

87% >99% [3]

Conclusion
The synthesis of upadacitinib hemihydrate is a testament to the power of modern organic

synthesis, employing a convergent strategy that relies on key transformations such as

enantioselective catalysis and palladium-catalyzed cross-coupling reactions. The carefully

orchestrated sequence of reactions allows for the efficient and scalable production of this

important therapeutic agent. This guide has outlined the core synthetic pathway, providing

insights into the experimental choices and methodologies that underpin the successful

manufacturing of upadacitinib. The continuous refinement of these synthetic routes will

undoubtedly lead to even more efficient and sustainable processes in the future.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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